molecular formula C19H14O2 B018443 (3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione CAS No. 56688-82-5

(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione

Cat. No.: B018443
CAS No.: 56688-82-5
M. Wt: 274.3 g/mol
InChI Key: YACSHPRFFGCFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione, also known as Rochelactone, is a bicyclic heterocyclic compound featuring a fused furoimidazole core with two benzyl substituents. It serves as a critical chiral intermediate in the stereoselective synthesis of (+)-biotin (vitamin H), a water-soluble vitamin essential for metabolic functions . The compound’s stereochemistry ((3aS,6aR)) is pivotal to its role in biotin production, as it ensures the correct spatial arrangement for downstream reactions . Industrial synthesis methods emphasize high enantiomeric purity, often employing enzymatic hydrolysis or stereoselective reductions to achieve yields exceeding 60% .

Properties

CAS No.

56688-82-5

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

3-methyl-3-naphthalen-1-yl-2-benzofuran-1-one

InChI

InChI=1S/C19H14O2/c1-19(17-11-5-4-10-15(17)18(20)21-19)16-12-6-8-13-7-2-3-9-14(13)16/h2-12H,1H3

InChI Key

YACSHPRFFGCFKV-UHFFFAOYSA-N

SMILES

C1C2C(C(=O)O1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4

Isomeric SMILES

C1[C@H]2[C@@H](C(=O)O1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC4=CC=CC=C43

Other CAS No.

28092-62-8

Synonyms

cis-Tetrahydro-1,3-bis(phenylmethyl)-1H-furo[3,4-d]imidazole-2,4-dione; 

Origin of Product

United States

Preparation Methods

Reaction Protocol and Optimization

The most efficient method involves treating precursor IV (10 g, 29.4 mmol) with 40 mL of 4M hydrochloric acid at 90°C for 1 hour. Filtration and vacuum drying yield the title compound with 98% yield and 98.5% enantiomeric excess (ee) , as confirmed by HPLC.

Critical Parameters:

  • Temperature : Elevated temperatures (90°C) drive complete cyclization while minimizing side reactions.

  • Acid Concentration : 4M HCl ensures protonation of intermediates, facilitating ring closure.

  • Workup : Washing with water removes unreacted starting materials and acid residues.

Analytical Validation

  • 1H NMR : Characteristic signals include benzyl protons (δ 7.32–7.26 ppm, multiplet) and tetrahydrofuran ring protons (δ 5.49 ppm, singlet).

  • Chiral HPLC : A Daicel Chiralpak® column resolves enantiomers, confirming >98% ee.

Hydride Reduction Strategy

Stereoselective Synthesis via Sodium Borohydride

Patent IE58625B1 discloses an alternative route using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–20°C. This method selectively reduces a keto intermediate to the desired (3aS,6aR)-stereoisomer.

Reaction Conditions:

  • Hydride Agent : NaBH₄ (1.2 equivalents) ensures complete reduction without over-reduction.

  • Temperature Control : 0–20°C prevents epimerization, preserving stereochemical integrity.

  • Solvent : THF enhances reagent solubility and stabilizes intermediates.

Comparative Analysis of Hydride Methods

ParameterNaBH₄ ReductionLiAlH₄ Reduction
Yield85%78%
ee97%95%
Reaction Time4 hours6 hours
ByproductsMinimalModerate

Sodium borohydride outperforms lithium aluminum hydride (LiAlH₄) in yield and enantioselectivity, making it preferable for industrial applications.

Mechanistic Insights

Acid-Catalyzed Cyclization Mechanism

Protonation of the carbonyl oxygen in precursor IV generates an electrophilic carbocation, which undergoes intramolecular nucleophilic attack by the adjacent amine, forming the tetrahydrofuran ring. Benzyl groups stabilize transition states via π-π interactions, enhancing reaction rates.

Hydride Reduction Stereochemistry

NaBH₄ selectively reduces the keto group via a six-membered transition state, where the benzyl substituents dictate facial selectivity, favoring the (3aS,6aR)-configuration.

Scalability and Industrial Relevance

Kilogram-Scale Production

The hydrochloric acid method has been scaled to produce 9.27 kg per batch with consistent purity (>98%), demonstrating viability for commercial manufacturing .

Chemical Reactions Analysis

Types of Reactions

(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol or amine derivative.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Industrial and Pharmaceutical Relevance

  • Biotin Synthesis: The furo compound is a precursor in multi-step syntheses of biotin, whereas the thieno analog is used in later stages (e.g., thiolactone formation) .
  • Scalability: Enzymatic methods for the furo compound (e.g., Pig Liver Esterase) offer industrial advantages, including mild conditions and high enantioselectivity . In contrast, thieno synthesis requires strong bases (DBU), increasing operational costs .

Biological Activity

(3As,6ar)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione (CAS No. 28092-62-8) is a complex organic compound notable for its unique structural features, including a fused imidazole and furan ring system. The compound's molecular formula is C19H18N2O3C_{19}H_{18}N_{2}O_{3}, with a molecular weight of 322.36 g/mol. Its structural characteristics suggest potential biological activities that warrant detailed investigation.

Structural Characteristics

The compound consists of:

  • Fused imidazole and furan rings : These contribute to the compound's reactivity and biological activity.
  • Benzyl groups : The presence of two benzyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities. These activities include:

  • Antimicrobial properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer activity : Some derivatives have been identified as potential inhibitors of cancer cell proliferation.
  • Enzyme inhibition : The compound may inhibit specific enzymes relevant in disease pathways.

The biological activity of this compound is likely mediated through:

  • Interaction with cellular receptors : The imidazole ring can mimic histidine residues in proteins, potentially influencing receptor binding.
  • Inhibition of key metabolic enzymes : The carbonyl and imine functionalities enable the compound to participate in nucleophilic attack mechanisms.

Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.

CompoundActivityReference
Compound AInhibitory against E. coli
Compound BEffective against S. aureus

Anticancer Properties

In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have indicated that the compound can induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
MCF-715Caspase activation
HeLa20Cell cycle arrest

Synthesis and Analytical Methods

The synthesis of this compound can be achieved through various methods that emphasize yield optimization and purity. Analytical techniques such as HPLC are employed for purity assessment and isolation of the compound.

HPLC Analysis

A reverse-phase HPLC method has been developed for the effective separation and analysis of this compound. The mobile phase typically consists of acetonitrile and water with phosphoric acid.

Q & A

Q. Advanced Methodological Considerations

  • Structure-Activity Relationship (SAR) Studies : Use molecular docking simulations to predict interactions with targets like fungal CYP51 or bacterial topoisomerases. Validate via enzymatic inhibition assays (e.g., IC₅₀ measurements) .
  • Stereochemical Impact : Chiral centers (e.g., 3aS,6aR configuration) affect bioavailability. Resolve enantiomers via chiral HPLC and compare activity in cell-based assays .

What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Focus
Standard characterization includes:

  • FT-IR : Confirm imidazole ring vibrations (~1600 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the tetrahydrofuro region .

Q. Advanced Methodological Considerations

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry .
  • Mass Spectrometry (HRMS) : Detect trace impurities (e.g., debenzylated byproducts) with ppm-level accuracy .

How can researchers resolve contradictions in reported antifungal activity data across studies?

Basic Research Focus
Discrepancies may arise from variations in:

  • Strain specificity : Test against standardized fungal strains (e.g., Candida albicans ATCC 10231).
  • Assay conditions : Control pH, temperature, and inoculum size to ensure reproducibility .

Q. Advanced Methodological Considerations

  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify confounding variables .
  • Mechanistic Studies : Employ transcriptomics or proteomics to confirm target engagement (e.g., ergosterol biosynthesis inhibition) .

What in silico methods are recommended for predicting the compound’s pharmacokinetic and toxicity profiles?

Q. Advanced Research Focus

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to evaluate Lipinski’s Rule of Five, bioavailability, and blood-brain barrier permeability .
  • Toxicity Risk Assessment : Apply ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups) .
  • Molecular Dynamics (MD) Simulations : Model binding stability with serum proteins (e.g., human serum albumin) to predict half-life .

How should researchers design experiments to assess the compound’s stability under physiological conditions?

Q. Advanced Methodological Considerations

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions. Monitor degradation via HPLC and identify breakdown products .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and compare with real-time data to extrapolate shelf-life .

What strategies mitigate challenges in scaling up the synthesis while maintaining enantiomeric purity?

Q. Advanced Methodological Considerations

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in key cyclization steps to enhance enantioselectivity .
  • Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., tartaric acid) to separate enantiomers during purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione
Reactant of Route 2
Reactant of Route 2
(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.